4-(3,5-Dimethylbenzyl)piperidine
CAS No.:
Cat. No.: VC16203497
Molecular Formula: C14H21N
Molecular Weight: 203.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N |
|---|---|
| Molecular Weight | 203.32 g/mol |
| IUPAC Name | 4-[(3,5-dimethylphenyl)methyl]piperidine |
| Standard InChI | InChI=1S/C14H21N/c1-11-7-12(2)9-14(8-11)10-13-3-5-15-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3 |
| Standard InChI Key | OJEKRZUCLOCNDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)CC2CCNCC2)C |
Introduction
4-(3,5-Dimethylbenzyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Its molecular formula is C13H19N, indicating it consists of a piperidine ring attached to a 3,5-dimethylbenzyl group. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.
Synthesis and Preparation
The synthesis of 4-(3,5-Dimethylbenzyl)piperidine typically involves the reaction of piperidine with 3,5-dimethylbenzyl chloride or bromide in the presence of a base. This reaction is a straightforward alkylation process that forms the desired compound.
python# Simplified Synthesis Reaction # Reactants: # - Piperidine # - 3,5-Dimethylbenzyl chloride # - Base (e.g., NaOH or K2CO3) # Reaction Conditions: # - Solvent: Organic solvent like ethanol or dichloromethane # - Temperature: Room temperature or slightly elevated # Product: 4-(3,5-Dimethylbenzyl)piperidine
Biological and Pharmacological Activities
While specific biological activities of 4-(3,5-Dimethylbenzyl)piperidine are not extensively documented, piperidine derivatives in general have been explored for various pharmacological properties. These include potential applications in the development of drugs targeting neurological disorders, due to their ability to interact with neurotransmitter systems.
| Potential Application | Description |
|---|---|
| Neurological Disorders | Potential for interaction with neurotransmitter systems |
| Other Biological Activities | May exhibit antioxidant, anti-inflammatory, or antimalarial properties, depending on structural modifications |
Research Findings and Future Directions
Research on piperidine derivatives often focuses on modifying the structure to enhance specific biological activities. For 4-(3,5-Dimethylbenzyl)piperidine, future studies could explore its potential as a scaffold for developing compounds with targeted pharmacological effects.
5.1. Comparison with Similar Compounds
Other piperidine derivatives, such as those discussed in studies on protein kinase inhibitors or monoamine transporters, have shown promising biological activities. These findings suggest that structural modifications to 4-(3,5-Dimethylbenzyl)piperidine could lead to compounds with enhanced pharmacological profiles.
| Compound | Biological Activity |
|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB) inhibitors |
| (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol | Dopamine and norepinephrine transporter inhibitors |
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